2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Overview
Description
2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a cycloocta[b]thiophene ring, and various functional groups such as a chloro-fluorophenyl group, a dioxo group, and a carbonitrile group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chloro-fluorobenzene derivative reacts with the quinoline core.
Formation of the Cycloocta[b]thiophene Ring: The cycloocta[b]thiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable cyclizing agent.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable nitrile reagent reacts with the cycloocta[b]thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and cycloocta[b]thiophene derivatives.
Scientific Research Applications
2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound is investigated for its potential use in the development of organic semiconductors, light-emitting diodes, and photovoltaic devices.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 2-methylquinoline and 2-phenylquinoline share the quinoline core but differ in their substituents and overall structure.
Cycloocta[b]thiophene Derivatives: Compounds like 4,5,6,7-tetrahydrocycloocta[b]thiophene and 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene share the cycloocta[b]thiophene ring but differ in their degree of saturation and functional groups.
Carbonitrile Derivatives: Compounds like benzonitrile and acetonitrile share the carbonitrile group but differ in their aromatic or aliphatic nature.
The uniqueness of this compound lies in its combination of these structural features, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-chloro-6-fluorophenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN2O2S/c27-18-8-5-9-19(28)24(18)16-13-23(32)30(20-10-6-11-21(31)25(16)20)26-17(14-29)15-7-3-1-2-4-12-22(15)33-26/h5,8-9,16H,1-4,6-7,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXDNORUXCGWQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N3C4=C(C(CC3=O)C5=C(C=CC=C5Cl)F)C(=O)CCC4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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